molecular formula C16H21N3O3 B2642866 tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate CAS No. 1603067-54-4

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate

Cat. No. B2642866
CAS RN: 1603067-54-4
M. Wt: 303.362
InChI Key: XYSKIRJLAHQPQT-UHFFFAOYSA-N
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Description

The compound “tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings that share a single atom. The molecule also contains a pyrrolopyridine moiety and a piperidine moiety, both of which are heterocyclic structures containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, which is relatively uncommon and can impart unique chemical properties. The pyrrolopyridine and piperidine moieties would also contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group and the nitrogen atoms in the heterocyclic rings. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl group, the nitrogen atoms, and the spirocyclic structure could all impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This compound could be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which can be synthesized using this compound, have various biomedical applications . They have been described in more than 5500 references (including 2400 patents) up to date .

Fibroblast Growth Factor Receptor Inhibitors

The compound can be used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFR inhibitors an attractive strategy for cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of certain cancer cells . For example, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

The 1H-pyrrolo[2,3-b]pyridine derivatives can also inhibit the migration and invasion of cancer cells . This is particularly important in preventing the spread of cancer to other parts of the body .

Development of New Drugs

Given its potential applications in cancer therapy, this compound could be used in the development of new drugs . For instance, compound 4h, which exhibits potent FGFR inhibitory activity, could be an appealing lead compound for subsequent optimization .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve exploring the synthesis, reactivity, and potential applications of this and similar compounds .

properties

IUPAC Name

tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSKIRJLAHQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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